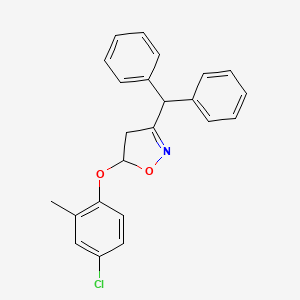![molecular formula C13H18NO6P B12904122 N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid CAS No. 918794-01-1](/img/structure/B12904122.png)
N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylphosphonate and an amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl ring or ethoxy group.
Reduction Products: Phosphine or phosphite derivatives.
Substitution Products: Various substituted amino acid derivatives.
Scientific Research Applications
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions or enzymes, influencing their activity. The phenyl ring and ethoxy group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
(2S)-2-((Methoxy(phenyl)phosphoryl)amino)pentanedioic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)butanedioic acid: Similar structure but with a butanedioic acid backbone instead of pentanedioic acid.
Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, phenyl ring, and phosphoryl group in a single molecule allows for versatile interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
918794-01-1 |
|---|---|
Molecular Formula |
C13H18NO6P |
Molecular Weight |
315.26 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H18NO6P/c1-2-20-21(19,10-6-4-3-5-7-10)14-11(13(17)18)8-9-12(15)16/h3-7,11H,2,8-9H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-,21?/m0/s1 |
InChI Key |
JQWRRKBNXCYPNJ-QHIQZGGMSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
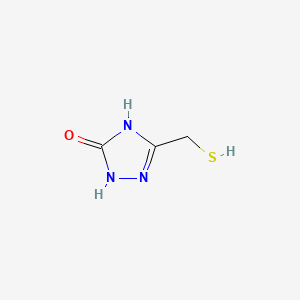
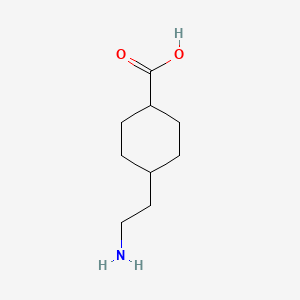
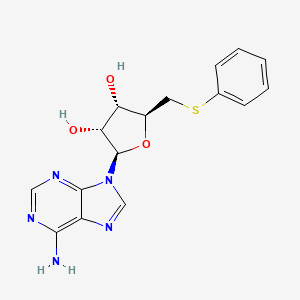
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
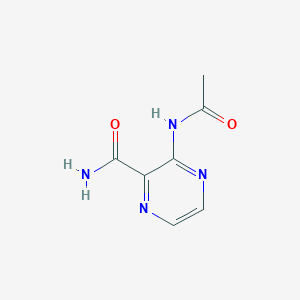
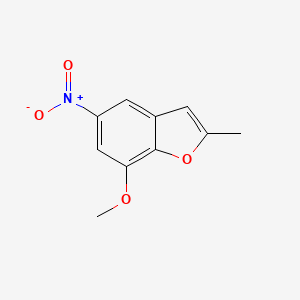
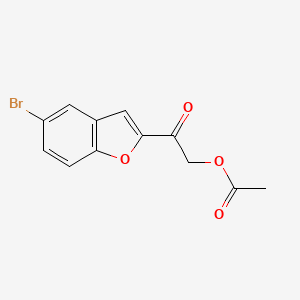
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
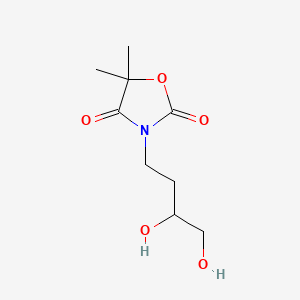
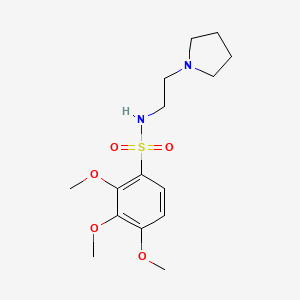
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
